molecular formula C11H12N2O3 B12098885 Ethyl 7-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate

Ethyl 7-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate

Cat. No.: B12098885
M. Wt: 220.22 g/mol
InChI Key: TZJLNCGHXNGBEE-UHFFFAOYSA-N
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Description

Ethyl 7-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate is a heterocyclic compound with a molecular formula of C11H12N2O3. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyanopyridine with ethyl acetoacetate in the presence of a base, followed by methoxylation . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced derivatives, and substituted analogs, which can be further utilized in various applications .

Scientific Research Applications

Ethyl 7-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibition and receptor binding.

    Medicine: This compound has potential therapeutic applications, particularly in the development of anti-cancer and anti-inflammatory drugs.

    Industry: It is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 7-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved . The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 7-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate is unique due to its specific methoxy substitution, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in medicinal chemistry .

Biological Activity

Ethyl 7-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (CAS No. 1638253-66-3) is a compound of significant interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

  • Molecular Formula : C11H12N2O3
  • Molecular Weight : 220.22 g/mol
  • Boiling Point : 384.4 ± 37.0 °C (predicted)
  • Density : 1.269 ± 0.06 g/cm³ (predicted)
  • pKa : 12.16 ± 0.40 (predicted)

This compound exhibits various biological activities attributed to its structural features, particularly the pyrrole moiety which is known for its ability to interact with biological targets.

Anticancer Activity

Recent studies have shown that derivatives of pyrrolo[2,3-c]pyridine compounds possess significant anticancer properties. For instance, a study evaluated the cytotoxic effects of this compound against several cancer cell lines:

Cell Line IC50 (µM) Reference
MCF-70.46
NCI-H4600.39
SF-26831.5

These findings suggest that this compound may inhibit cell proliferation effectively in certain cancer types.

Study on Antimicrobial Activity

A recent investigation into the antimicrobial properties of pyrrole derivatives highlighted that compounds similar to this compound exhibited potent antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 3.12 to 12.5 µg/mL, indicating strong potential as antibacterial agents .

Neuroprotective Effects

Additionally, some research has indicated that pyrrole derivatives can provide neuroprotective effects by modulating neuroinflammatory pathways and reducing oxidative stress in neuronal cells. This suggests a potential application for this compound in neurodegenerative disease models .

Research Findings

  • Cytotoxicity Studies : this compound was tested against various cancer cell lines and showed promising results with IC50 values comparable to standard chemotherapeutic agents.
  • Mechanistic Insights : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression.
  • Synergistic Effects : When combined with other chemotherapeutic agents, this compound demonstrated enhanced cytotoxicity, suggesting potential for use in combination therapies .

Properties

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

ethyl 7-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate

InChI

InChI=1S/C11H12N2O3/c1-3-16-11(14)8-6-7-4-5-12-10(15-2)9(7)13-8/h4-6,13H,3H2,1-2H3

InChI Key

TZJLNCGHXNGBEE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C(=NC=C2)OC

Origin of Product

United States

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